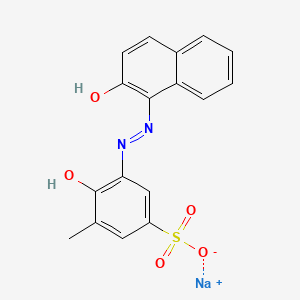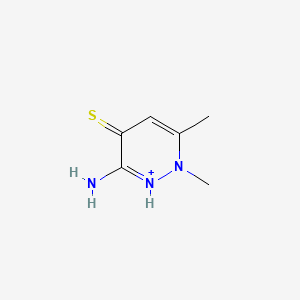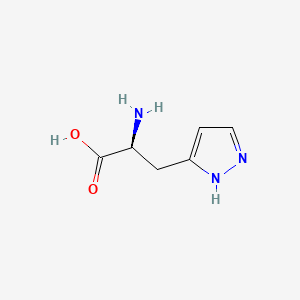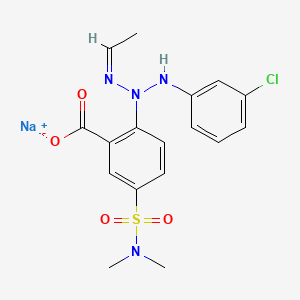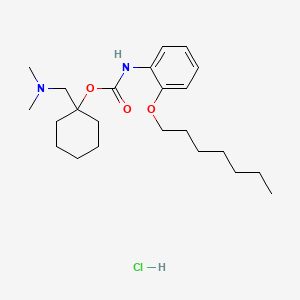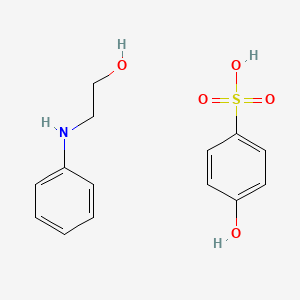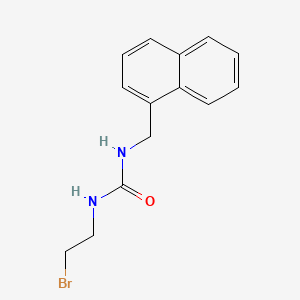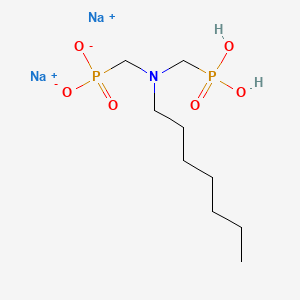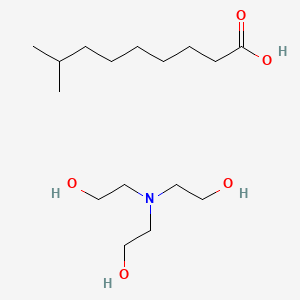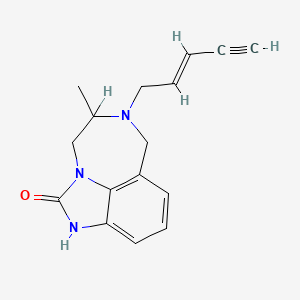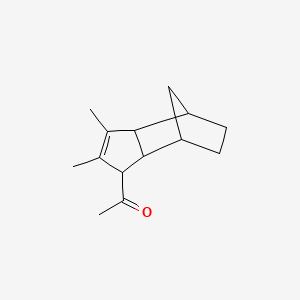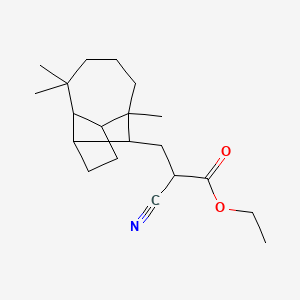
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione: is a chemical compound characterized by its triazolidine ring structure with three hydroxyethyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of triazolidine-3,5-dione with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the addition of hydroxyethyl groups to the triazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydroxyethyl groups make it a potential candidate for biochemical studies and drug development.
Medicine: It may be explored for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione involves its interaction with molecular targets through its hydroxyethyl groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The triazolidine ring structure also contributes to its reactivity and potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazine-3,5,6(1H,2H,4H)-trione
- Tris(2-hydroxyethyl)amine
- Tris(2-hydroxyethyl) 1,2,4-benzenetricarboxylate
Uniqueness
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione is unique due to its specific triazolidine ring structure and the presence of three hydroxyethyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
75797-21-6 |
|---|---|
Formule moléculaire |
C8H15N3O5 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
1,2,4-tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C8H15N3O5/c12-4-1-9-7(15)10(2-5-13)11(3-6-14)8(9)16/h12-14H,1-6H2 |
Clé InChI |
ALVBRJRQOKFZPA-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N1C(=O)N(N(C1=O)CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



